molecular formula C12H11FN2O3 B2610653 Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 924861-90-5

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B2610653
M. Wt: 250.229
InChI Key: CEBNBIVWEFINLS-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the fluorobenzyl group suggests that this compound may have interesting chemical properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the fluorobenzyl group. The electronegativity of the fluorine atom would likely influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring might undergo reactions at the carbon or nitrogen atoms, and the fluorobenzyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially result in interesting properties, as fluorine is highly electronegative .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-12(16)11-15-14-10(18-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBNBIVWEFINLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

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